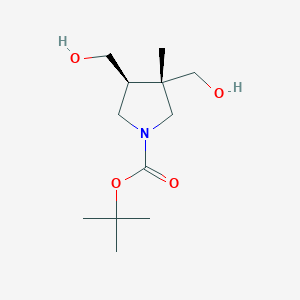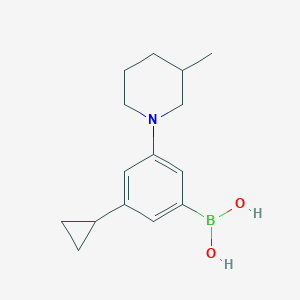
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of a boronic acid precursor with appropriate organic reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .
科学的研究の応用
Chemistry
In chemistry, (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, making it valuable for the construction of biaryl compounds and other aromatic systems .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and sensors. Its ability to form reversible covalent bonds with diols makes it useful in the design of responsive materials and diagnostic tools .
作用機序
The mechanism of action of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or diagnostic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid, benzylboronic acid, and 4-boronophenylalanine. These compounds share the boronic acid functional group but differ in their substituents and overall structure .
Uniqueness
What sets (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid apart is its unique combination of a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C15H22BNO2 |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
[3-cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO2/c1-11-3-2-6-17(10-11)15-8-13(12-4-5-12)7-14(9-15)16(18)19/h7-9,11-12,18-19H,2-6,10H2,1H3 |
InChIキー |
XDBOSYCRYCYTCJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)N2CCCC(C2)C)C3CC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


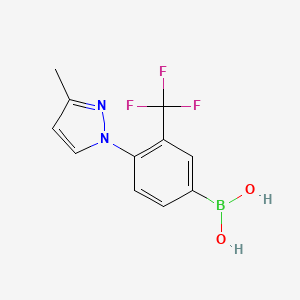
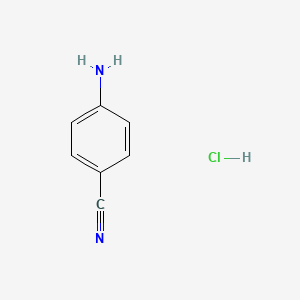
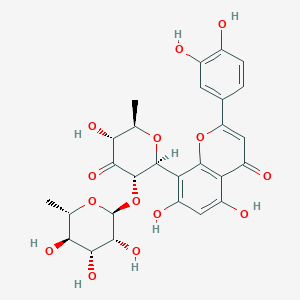
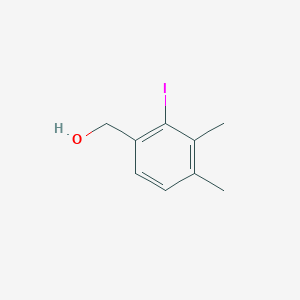
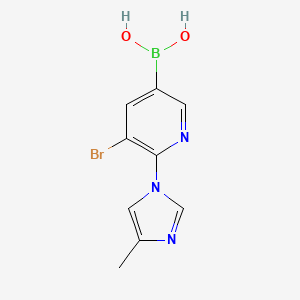

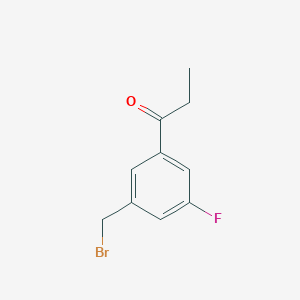
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

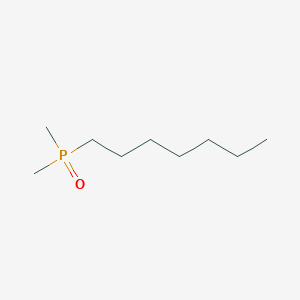
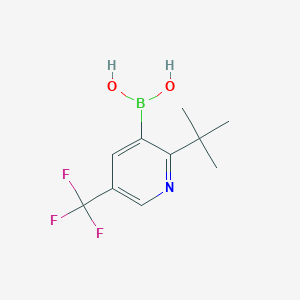
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
